4-Difluoromethoxy-2-(trifluoromethyl)aniline
Overview
Description
4-Difluoromethoxy-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C8H6F5NO and its molecular weight is 227.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Analysis and NLO Materials Potential
A study conducted by Revathi et al. (2017) explored the vibrational analysis of closely related compounds to 4-Difluoromethoxy-2-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, through experimental and theoretical vibrational analysis techniques. This research highlighted the effects of substituent positions on the vibrational spectra and the potential usefulness of these compounds in nonlinear optical (NLO) materials due to their unique vibrational properties, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Liquid Crystal Properties
Miyajima et al. (1995) synthesized new derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, including 4-trifluoromethyl and 4-trifluoromethoxy derivatives, to investigate their liquid crystalline properties. This study revealed that the trifluoromethoxy derivatives exhibit stable smectic phases with high orientational order, suggesting that the moderately polar nature of these mesogens contributes to stabilizing monolayer smectic states. This research contributes to the understanding of the effect of terminal trifluoromethylation on liquid crystalline properties and its potential applications in designing new liquid crystalline materials (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis and Application in Organic Chemistry
Marull, Lefebvre, and Schlosser (2004) demonstrated an improved method for synthesizing 4-trifluoromethyl-2(1H)-quinolinones, highlighting a novel "watering protocol." This research outlines the condensation of anilines with Et 4,4,4-trifluoroacetoacetate, emphasizing the potential of this compound and similar compounds in facilitating the synthesis of complex organic molecules. The study also discusses the conversion of these compounds into various useful organic structures, showcasing their versatility in organic synthesis (Marull, Lefebvre, & Schlosser, 2004).
Properties
IUPAC Name |
4-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-6(14)5(3-4)8(11,12)13/h1-3,7H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANQNKQAWVRFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.